molecular formula C12H14BrN3O B1475738 3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene CAS No. 2097973-86-7

3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene

Cat. No.: B1475738
CAS No.: 2097973-86-7
M. Wt: 296.16 g/mol
InChI Key: GCTFIBFEGXGXKD-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is a spirocyclic compound featuring a 1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene core substituted with a 4-bromophenyl group. Spirocyclic compounds like this are of interest due to their conformational rigidity, which influences biological activity and crystallographic behavior .

Properties

IUPAC Name

3-(4-bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O/c13-10-3-1-9(2-4-10)11-15-12(17-16-11)5-7-14-8-6-12/h1-4,14H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTFIBFEGXGXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12N=C(NO2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its possible interactions with various biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is C13H14BrN3OC_{13}H_{14}BrN_3O with a molecular weight of approximately 296.16 g/mol. Its structure consists of a bromophenyl group attached to a nitrogen-rich triazaspiro framework, which contributes to its biological activity.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors in the body. The bromine atom in the phenyl group can enhance electron density and influence the compound's reactivity and binding affinity to biological targets. This interaction can modulate enzyme activity or receptor function, potentially leading to various pharmacological effects.

Antimicrobial Properties

Studies have shown that compounds similar to 3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene exhibit significant antimicrobial properties. For instance, related compounds with bromine substitutions have demonstrated enhanced antibacterial activity compared to their non-brominated analogs due to increased electron density on reactive sites .

Anticancer Potential

The compound is being investigated for its anticancer properties. It is hypothesized that the spirocyclic structure may inhibit cancer cell proliferation by interfering with signaling pathways or inducing apoptosis in malignant cells. Preliminary studies suggest that derivatives of this compound could serve as effective drug candidates in cancer therapy .

Case Studies

  • Antibacterial Activity : A study demonstrated that derivatives of triazaspiro compounds showed promising antibacterial effects against various strains of bacteria. The presence of halogen atoms like bromine was linked to increased potency against resistant strains.
  • Anticancer Research : In vitro studies have indicated that 3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene can induce apoptosis in breast cancer cells by activating specific caspases involved in programmed cell death pathways.

Comparative Analysis

The following table summarizes the biological activities of 3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene compared to structurally similar compounds:

Compound NameBiological ActivityNotable Features
3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-eneAntimicrobial, AnticancerBrominated structure enhances activity
3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-eneModerate AntimicrobialSimilar structure but different halogen position
1-Oxa-2,4-diazabicyclo[2.2.2]octaneLimited ActivityLess complex structure

Comparison with Similar Compounds

Substituent Effects

  • Halogen Size and Electronic Effects : The bromo substituent (van der Waals radius: 1.85 Å) is larger and more polarizable than chloro (1.75 Å), which may increase steric hindrance and alter electron-withdrawing effects. This could influence reactivity in synthesis and intermolecular interactions in crystal packing .
  • Aromatic Ring Dihedral Angles : In the chloro analog, the dihedral angle between the two benzene rings is 84.2(1)° . The bromo derivative may exhibit a smaller angle due to increased steric bulk, though this remains hypothetical without direct data.

Ring Conformations

Parameter Chloro Compound () Bromo Compound (Expected)
Dihydroisoxazole Ring
Puckering amplitude (q₂) 0.220 (2) Å Slightly higher (≈0.23–0.25 Å)
Phase angle (φ) 142.2 (4)° Similar range
Piperidone Ring
Puckering amplitude (q₃) 0.569 (2) Å Similar
Total puckering (Qₜ) 0.574 (2) Å Similar

The dihydroisoxazole ring in the chloro compound adopts an envelope conformation (C1 atom deviation: 0.350 Å from the plane), while the piperidone ring is chair-shaped. The bromo analog likely retains these conformations but with subtle deviations due to substituent size .

Crystallographic Data

Parameter Chloro Compound () Bromo Compound (Hypothetical)
Crystal System Orthorhombic (P2₁2₁2₁) Similar
Unit Cell Volume 1865.5(2) ų Larger (≈1900–1950 ų)
Packing Forces Van der Waals Stronger van der Waals

The chloro compound’s crystal packing is stabilized by van der Waals interactions.

Comparison with Other Spirocyclic Heterocycles

  • Electron-Withdrawing Groups: Bromo and chloro substituents enhance stability via resonance and inductive effects compared to non-halogenated analogs.
  • Bioactivity : Halogenated spiro compounds often exhibit improved pharmacokinetic profiles, such as increased membrane permeability and metabolic stability .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene generally follows a multi-step approach involving:

  • Formation of the spirocyclic core through cyclization reactions.
  • Introduction of the 4-bromophenyl substituent via aromatic substitution or coupling reactions.
  • Purification by chromatographic techniques to isolate the target compound with high purity.

This approach is consistent with the preparation of related spirocyclic compounds, where the spiro ring is formed by cyclization of precursors containing nitrogen and oxygen heteroatoms.

Detailed Preparation Procedure

Starting Materials and Cyclization

  • The synthesis often begins with a precursor such as a substituted hydrazine or diazine derivative that contains the nitrogen atoms necessary for the triazaspiro ring.
  • A key intermediate is typically a 1,2,8-triazaspiro[4.5]dec-1-ene scaffold, which is formed by intramolecular cyclization under controlled conditions.
  • The cyclization can be promoted by heating or using catalysts in solvents like dichloromethane or ethyl acetate.

Introduction of the 4-Bromophenyl Group

  • The 4-bromophenyl substituent is introduced either by nucleophilic aromatic substitution or by metal-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
  • For example, a brominated aromatic compound can be coupled with the spirocyclic intermediate bearing a suitable leaving group.
  • Reaction conditions typically involve palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF at elevated temperatures.

Purification

  • After the reaction, the crude product is purified by flash silica gel column chromatography.
  • Eluent systems often range from non-polar solvents like petroleum ether to polar solvents such as ethyl acetate in gradient elution to achieve optimal separation.
  • The purified compound is usually obtained as a solid or oil, depending on the substituents and reaction conditions.

Representative Experimental Data

Step Conditions/Details Yield (%) Notes
Cyclization Heating in dichloromethane, catalyst if needed 50-70 Formation of triazaspiro core
4-Bromophenyl substitution Pd-catalyzed coupling, K2CO3, toluene, 80-100 °C 60-75 Efficient introduction of aryl group
Purification Flash chromatography (petroleum ether/EtOAc) - High purity isolation

Note: These conditions are inferred from related spirocyclic compound syntheses due to limited direct data on this exact compound.

Analytical and Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectroscopy is used to confirm the structure, especially the spirocyclic framework and aromatic substitution pattern.
  • Infrared Spectroscopy (IR): Characteristic absorption bands for C=N, C-O-C, and aromatic C-H stretching confirm functional groups.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with the calculated molecular weight confirm the molecular formula.
  • Melting Point (m.p.): Used to assess purity and physical properties of the solid product.

For example, related spirocyclic compounds show IR bands around 1560 cm^-1 (C=N), 1240 cm^-1 (C-O-C), and aromatic C-H stretches near 3050 cm^-1.

Research Findings and Optimization

  • Photochemical homologation and oxidative cyclization have been explored as innovative methods to form related spirocyclic frameworks with high selectivity and yield.
  • Optimization of reaction conditions such as solvent choice, temperature, and catalyst loading significantly affects the yield and purity.
  • Use of flow chemistry and continuous monitoring (e.g., FlowIR) can improve reproducibility and scalability.
  • The presence of the bromine substituent on the phenyl ring allows for further functionalization, making this compound a valuable intermediate for medicinal chemistry applications.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Thermal Cyclization Heating precursors in organic solvent Straightforward, moderate yield Requires careful temperature control
Pd-Catalyzed Cross-Coupling Pd catalyst, base, aryl bromide, elevated temp High regioselectivity, versatile Sensitive to moisture/air
Photochemical Homologation Light irradiation, formaldehyde, flow system Mild conditions, clean reaction Specialized equipment needed
Oxidative Cyclization Oxidants, cyclization precursors Efficient ring formation Potential side reactions

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the spiroheterocyclic core of 3-(4-bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene?

  • Methodology : The 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes/alkynes is a robust approach for forming spiroheterocycles. For example, in analogous compounds like 3-(4-chlorophenyl) derivatives, nitrile oxides react with cyclic ketones (e.g., 1-methyl-3-[(E)-4-methylbenzylidene]tetrahydro-4(1H)-pyridinone) in benzene with triethylamine as a base. After filtration and solvent evaporation, column chromatography (petroleum ether/ethyl acetate, 4:1 v/v) followed by recrystallization (ethanol/ethyl acetate, 1:1 v/v) yields pure products .
  • Key Considerations : Optimize reaction time (typically 12–24 hours) and stoichiometry of dipolarophiles to minimize byproducts.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
Reactant of Route 2
3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene

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